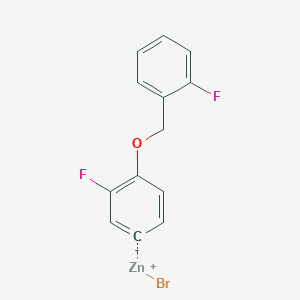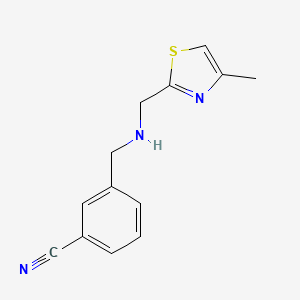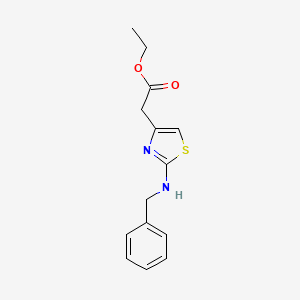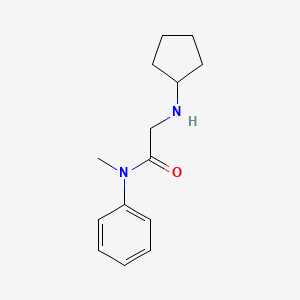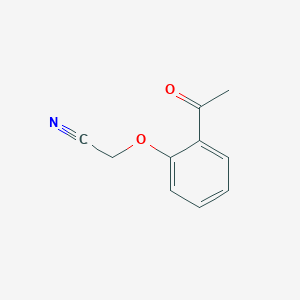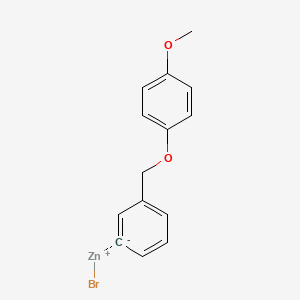![molecular formula C33H27P B14892645 Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that belongs to the class of phosphine ligands. This compound is characterized by its unique structure, which includes a phosphane group attached to a biphenyl system with a p-tolylvinyl substituent. It is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable biphenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals, which can enhance the reactivity and selectivity of the catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Triphenylphosphine
- Diphenylphosphine
- Tris(4-methoxyphenyl)phosphine
Uniqueness
What sets Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane apart is its unique biphenyl structure with a p-tolylvinyl substituent, which can provide distinct steric and electronic properties. These properties can enhance its performance as a ligand in catalytic reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C33H27P |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[2-[2-[1-(4-methylphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H27P/c1-25-21-23-27(24-22-25)26(2)30-17-9-10-18-31(30)32-19-11-12-20-33(32)34(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,2H2,1H3 |
InChI Key |
NJCMEHMXFQNZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




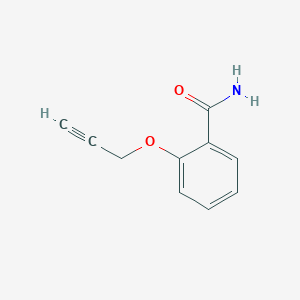
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
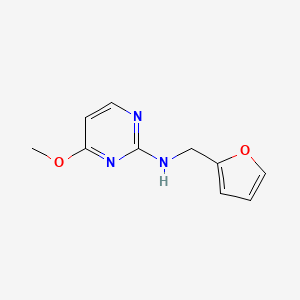
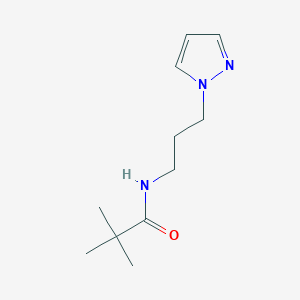
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
